Coordination Geometry: Asymmetric Metal-Nitrogen Bond Lengths in Zinc(II) Tris-Chelate Complexes
In its tris-chelate complex with Zn(II), the 2-(2-thiazolyl)benzimidazole ligand shows a pronounced asymmetry in metal–nitrogen bond lengths. The Zn–N(imidazole) bond is approximately 0.14 Å shorter than the Zn–N(thiazole) bond. In contrast, the Co(II) and Ni(II) complexes of the 4-thiazolyl isomer (thiabendazole) exhibit nearly equivalent M–N bonds with a difference of only ~0.03 Å [1]. This demonstrates a fundamentally different electronic interaction and steric environment around the metal center.
| Evidence Dimension | M–N bond length asymmetry in tris-chelate complexes |
|---|---|
| Target Compound Data | Zn–N(imidazole) average ~2.086 Å; Zn–N(thiazole) average ~2.120 Å; Δ ≈ 0.14 Å |
| Comparator Or Baseline | Thiabendazole (4-isomer) Ni(II)/Co(II) complexes: ΔM–N ≈ 0.03 Å |
| Quantified Difference | Approximately 4.7-fold greater bond-length asymmetry with the 2-thiazolyl ligand |
| Conditions | Single-crystal X-ray diffraction at 100 K; octahedral Zn(II) complex with three bidentate ligands |
Why This Matters
The larger asymmetry indicates a more polarized and sterically constrained chelation pocket, which directly impacts the redox potential, ligand-exchange kinetics, and catalytic activity of the metal center compared to complexes formed with thiabendazole.
- [1] Oliveira, F. L.; Huber, P. C.; Almeida, W. P.; Sabino, J. R.; Aparicio, R. Tris[2-(1,3-thiazol-2-yl-κN)-1H-benzimidazole-κN³]zinc(II) dinitrate ethanol hemisolvate monohydrate at 100 K. Acta Crystallographica Section C: Crystal Structure Communications, 2013, 69 (2), 119-122. View Source
